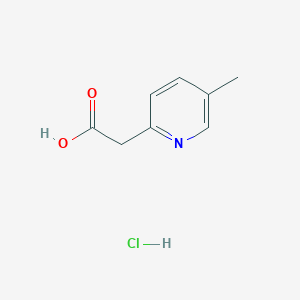

2-(5-Methylpyridin-2-yl)acetic acid hydrochloride

Descripción general

Descripción

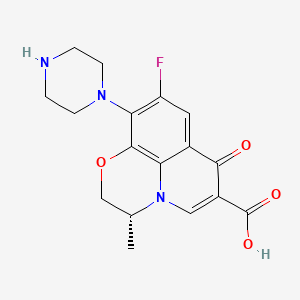

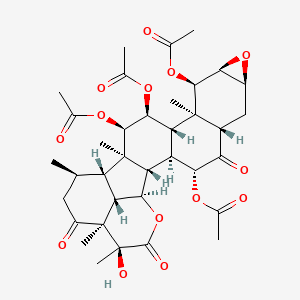

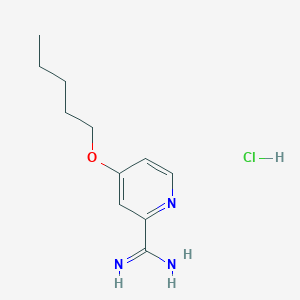

The compound "2-(5-Methylpyridin-2-yl)acetic acid hydrochloride" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. It features a pyridine ring substituted with a methyl group and an acetic acid moiety. This structure is related to various compounds synthesized for different applications, including medicinal chemistry and material science.

Synthesis Analysis

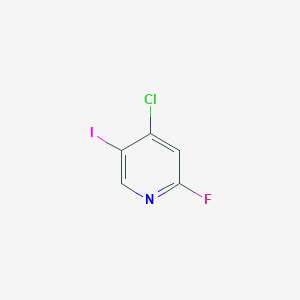

The synthesis of related pyridine and pyrimidine acetate cores has been developed, utilizing halogen reactivity differences and employing SNAr and palladium-catalyzed reactions for functionalization . Similarly, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid was achieved through the reaction of 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution . These methods provide insights into potential synthetic routes for "2-(5-Methylpyridin-2-yl)acetic acid hydrochloride," suggesting that a methylated pyridine could be reacted with chloroacetic acid or similar reagents to introduce the acetic acid moiety.

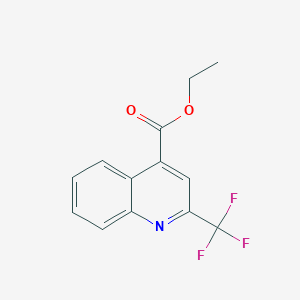

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied. For instance, the compound 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by single crystal X-ray diffraction, revealing a ketonic configuration without a betaine in the solid state . Another study on a related compound, (4-oxo-1,4-dihydropyridin-1-yl)acetic acid, showed that it exists as an acid rather than a betaine, forming linear helical chains through acid-oxo interactions . These findings can be extrapolated to predict the molecular interactions and solid-state structure of "

Aplicaciones Científicas De Investigación

Applications in Acidizing Operations and Corrosion Inhibition

Organic acids, such as acetic acid, are extensively used in acidizing operations for carbonate and sandstone formations in the oil and gas industry. These acids serve as alternatives to hydrochloric acid (HCl) to avoid issues such as high corrosion rates, lack of penetration, and sludging tendencies at high temperatures. Organic acids exhibit retardation performance, are used along with mineral acids or as standalone solutions for high-temperature applications, and show effectiveness in dissolving drilling mud filter cakes and as iron sequestering agents (Alhamad et al., 2020). Additionally, organic corrosion inhibitors, particularly those containing organic acids, are crucial for preventing metallic dissolution in acidic media, highlighting the importance of organic acids in industrial cleaning of ferrous and non-ferrous metals (Goyal et al., 2018).

Role in Environmental Management

Organic acids also play a significant role in environmental management, such as in the treatment of wastewater. Peracetic acid, for example, is a strong disinfectant used for wastewater effluent disinfection, emphasizing the potential for organic acids in environmental purification processes (Kitis, 2004). The pervasive nature of acetic acid in environmental samples, including its occurrence in rainwater, snow, and soils, underlines its environmental relevance and the potential impact of its derivatives in similar applications (McCulloch, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

2-(5-methylpyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-2-3-7(9-5-6)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOUNGZMWIVCJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735488 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201194-56-0 | |

| Record name | (5-Methylpyridin-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

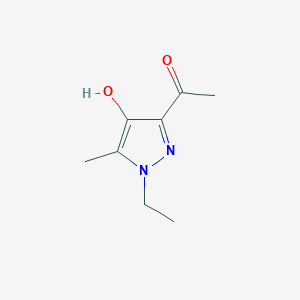

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Adenosine 5'-triphosphoric acid gamma-[1-(2-nitrophenyl)ethyl]alpha,beta,gamma-trisodium salt](/img/structure/B3026901.png)

![[(2S,3R,4R,5S,6S)-2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B3026906.png)